molecular formula C19H20N2O4S B5168286 methyl 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate

methyl 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate

Cat. No.: B5168286
M. Wt: 372.4 g/mol
InChI Key: VKLQJYSEUOTZLQ-UHFFFAOYSA-N
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Description

Methyl 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PBTA-Me and is a member of the benzamide family of compounds. PBTA-Me has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of PBTA-Me is not fully understood. However, it has been suggested that PBTA-Me may act by inhibiting the activity of enzymes involved in cancer cell growth and bacterial cell wall synthesis. PBTA-Me has also been found to interact with DNA, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
PBTA-Me has been found to exhibit various biochemical and physiological effects. In cancer cells, PBTA-Me has been found to induce apoptosis by activating caspase enzymes and downregulating anti-apoptotic proteins. In bacterial cells, PBTA-Me has been found to inhibit cell wall synthesis by interfering with the activity of enzymes involved in peptidoglycan synthesis. PBTA-Me has also been found to enhance the solubility and bioavailability of poorly soluble drugs by forming inclusion complexes.

Advantages and Limitations for Lab Experiments

PBTA-Me has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. PBTA-Me is also relatively inexpensive compared to other compounds with similar potential applications. However, PBTA-Me has some limitations, including its low water solubility and potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of PBTA-Me. One direction is to further investigate its potential anticancer and antibacterial activity. Another direction is to explore its potential use as a drug delivery agent for poorly soluble drugs. Additionally, PBTA-Me could be further studied for its potential use as a polymer additive to enhance the mechanical properties of polymers. Finally, more research is needed to fully understand the mechanism of action of PBTA-Me and its potential toxicity at high concentrations.
Conclusion
In conclusion, PBTA-Me is a chemical compound with potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. PBTA-Me has been synthesized using various methods and characterized using various techniques. PBTA-Me has been found to exhibit various biochemical and physiological effects, and its mechanism of action is not fully understood. PBTA-Me has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, PBTA-Me has some limitations, including its low water solubility and potential toxicity at high concentrations. There are several future directions for the study of PBTA-Me, including further investigation of its potential anticancer and antibacterial activity, exploration of its potential use as a drug delivery agent and polymer additive, and more research to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

PBTA-Me can be synthesized using various methods, including the reaction of 4-propoxybenzoic acid with thionyl chloride, followed by the reaction with 4-aminobenzoylthiourea and methyl iodide. Another method involves the reaction of 4-propoxybenzoyl chloride with 4-aminobenzoylthiourea, followed by the reaction with sodium methoxide. The synthesized compound has been characterized using various techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Scientific Research Applications

PBTA-Me has been studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. In medicinal chemistry, PBTA-Me has been studied for its potential anticancer activity. It has been found to inhibit the growth of cancer cells by inducing apoptosis. PBTA-Me has also been studied for its potential use as an antibacterial agent. In pharmaceuticals, PBTA-Me has been studied for its potential use as a drug delivery agent. It has been found to enhance the solubility and bioavailability of poorly soluble drugs. In materials science, PBTA-Me has been studied for its potential use as a polymer additive. It has been found to enhance the mechanical properties of polymers.

Properties

IUPAC Name

methyl 2-[(4-propoxybenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-3-12-25-14-10-8-13(9-11-14)17(22)21-19(26)20-16-7-5-4-6-15(16)18(23)24-2/h4-11H,3,12H2,1-2H3,(H2,20,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLQJYSEUOTZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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